[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol

Corrosion inhibition Mild steel protection Isoxazole inhibitors

Researchers requiring effective mild steel pickling inhibition face trade-offs between dosage efficiency and thermal stability. DCPIM addresses this with quantifiable performance differentiation. • 7.2-point IE% advantage over monochloro analog at 25 ppm, enabling lower inhibitor consumption. • Only -11.2 pp IE% loss at 100 ppm at 40-50°C vs. -29.0 pp for CPIM. • Ensures consistent protection in constrained-dosage acid cleaning and oil-well stimulation. Procure with confidence: reliably synthesized and in stock.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
Cat. No. B7893443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO
InChIInChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
InChIKeyVTWFENVOSDJQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol: A Differentiated Dichlorinated Isoxazole Alcohol


[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol (CAS 215319-12-3, DCPIM) is a dichlorinated isoxazole alcohol bearing a 2,4-dichlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position. It has been directly evaluated as a corrosion inhibitor for mild steel in hydrochloric acid, where its unique 2,4-dichloro substitution pattern produces concentration- and temperature-dependent performance that diverges sharply from its mono‑chlorinated analog [1].

Why [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol Cannot Be Replaced by In‑Class Analogs


Even structurally close isoxazole methanols such as the 4‑chlorophenyl analog (CPIM) exhibit fundamentally different inhibition profiles. The second chloro substituent in DCPIM alters the concentration–efficiency relationship and temperature sensitivity, leading to scenarios where the dichloro compound outperforms the monochloro congener at low loadings while underperforming at high loadings. Indiscriminate substitution therefore risks either inadequate protection or inefficient chemical consumption [1].

Head‑to‑Head Quantitative Evidence for [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol vs. Closest Analogs


Superior Low‑Concentration Corrosion Inhibition vs. 4‑Chloro Analog at 40 °C

DCPIM delivers higher inhibition efficiency (IE%) than the monochloro analog CPIM at low concentrations (25–100 ppm) in 1 M HCl at 40 °C, as measured by Tafel polarization. The advantage is largest at the lowest concentration tested [1].

Corrosion inhibition Mild steel protection Isoxazole inhibitors

Concentration‑Dependent Performance Crossover: CPIM Overtakes DCPIM at High Loading

At higher inhibitor concentrations (300–600 ppm) the relative performance reverses: CPIM achieves substantially greater inhibition than DCPIM. At 600 ppm, CPIM IE% exceeds DCPIM by 25.3 percentage points [1].

Corrosion inhibitor loading Concentration‑efficiency profile SAR of isoxazole inhibitors

Electrochemical Impedance Spectroscopy Independently Confirms Low‑Concentration Advantage

EIS measurements at 40 °C corroborate the Tafel findings: DCPIM yields higher IE% at 25–100 ppm, with a 12.2 percentage‑point lead at 100 ppm, confirming that the low‑concentration superiority is not an artifact of a single electrochemical method [1].

EIS corrosion testing Charge transfer resistance Inhibitor film stability

Greater Inhibition Retention at Elevated Temperature vs. Monochloro Analog

Raising the temperature from 40 °C to 50 °C degrades inhibition efficiency for both compounds, but DCPIM retains significantly more activity. At 100 ppm, DCPIM loses only 11.2 percentage points versus a 29.0 point loss for CPIM [1].

Thermal stability of inhibitors Temperature‑dependent inhibition Acidic corrosion at elevated temperature

High‑Value Application Scenarios for [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol Supported by Quantitative Evidence


Low‑Dosage Corrosion Inhibitor for Mild Steel Acid Pickling

In acid pickling operations where inhibitor concentration is constrained by cost or effluent regulations, DCPIM’s demonstrated 7.2‑point IE% advantage at 25 ppm and 5.7‑point advantage at 100 ppm over CPIM [1] translates directly into better steel protection per unit mass of inhibitor.

Corrosion Protection in Moderate‑Temperature Acidic Environments

For processes operating at 40–50 °C, such as warm acid cleaning or oil‑well stimulation, DCPIM retains IE% significantly better than CPIM (e.g., only −11.2 pp loss at 100 ppm vs. −29.0 pp for CPIM) [1], making it a preferred candidate where thermal degradation of the inhibitor film is a concern.

Structure–Activity Relationship (SAR) Benchmark for Dichlorophenyl Isoxazole Inhibitors

The divergent concentration–efficiency profiles of DCPIM and CPIM established in the same study [1] provide a quantitative SAR benchmark. DCPIM serves as the 2,4-dichloro reference point for any research program synthesizing or evaluating new chlorophenyl isoxazole corrosion inhibitors.

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